(R)-1-Benzylpyrrolidine-3-carboxylic acid hydrochloride physical properties
(R)-1-Benzylpyrrolidine-3-carboxylic acid hydrochloride physical properties
An In-depth Technical Guide to the Physical Properties of (R)-1-Benzylpyrrolidine-3-carboxylic acid hydrochloride
Introduction
(R)-1-Benzylpyrrolidine-3-carboxylic acid hydrochloride is a specialized chiral building block of significant interest within medicinal chemistry and pharmaceutical research.[1] As a derivative of proline, its rigid five-membered ring structure provides a valuable scaffold for constructing complex and stereospecific molecules.[2][3] Its primary utility lies in the synthesis of novel bioactive compounds, particularly those targeting neurological disorders such as depression and anxiety, where it can be used to modulate receptor activity.[1] The hydrochloride salt form is intentionally prepared to enhance aqueous solubility and stability, facilitating its use in both synthetic protocols and formulation studies.[1] This guide provides a detailed overview of its core physical properties, standardized methods for their characterization, and insights into its handling and application.
Core Compound Identification and Structure
Precise identification is paramount in chemical synthesis. (R)-1-Benzylpyrrolidine-3-carboxylic acid hydrochloride is a chiral molecule, and its properties are distinct from its (S)-enantiomer or the racemic mixture.
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IUPAC Name: (3R)-1-benzylpyrrolidine-3-carboxylic acid hydrochloride
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Chirality: The "(R)" designation specifies the stereochemical configuration at the C-3 position of the pyrrolidine ring, which is critical for its biological activity and interaction with chiral targets like enzymes and receptors.
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Salt Form: As a hydrochloride salt, the tertiary amine in the pyrrolidine ring is protonated, forming an ammonium chloride salt. This ionic character is key to its enhanced solubility in polar solvents.
Key Chemical Identifiers
It is crucial to use the correct CAS Number to distinguish the specific (R)-enantiomer hydrochloride from the free base or racemic versions.
| Identifier | Value | Source |
| CAS Number | 1082055-65-9 | Chem-Impex[1] |
| Molecular Formula | C₁₂H₁₅NO₂·HCl | Chem-Impex[1] |
| Molecular Weight | 241.72 g/mol | Chem-Impex, CymitQuimica[1][4] |
| MDL Number | MFCD11007680 | Chem-Impex[1] |
| PubChem ID | 45075101 | Chem-Impex[1] |
Note on other identifiers: The CAS number 608142-09-2 is sometimes associated with 1-Benzylpyrrolidine-3-carboxylic acid hydrochloride but typically refers to the racemic mixture or an unspecified stereoisomer.[4][5] The free base, (R)-1-Benzylpyrrolidine-3-carboxylic acid, has a distinct CAS number (216311-57-8) and molecular weight (205.25 g/mol ).[6]
Physicochemical Properties
The physical properties of a compound dictate its suitability for specific synthetic reactions, purification methods, and formulation strategies.
Summary of Physical Data
| Property | Value | Source(s) |
| Appearance | White to off-white solid | Chem-Impex[1] |
| Purity | ≥ 97-99% | Chem-Impex, CymitQuimica[1][4] |
| Storage Conditions | 0-8 °C, dry conditions | Chem-Impex, MySkinRecipes[1][5] |
Detailed Property Analysis
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Appearance: The compound is typically supplied as a white to off-white crystalline solid.[1] Significant deviation in color could indicate the presence of impurities or degradation products, warranting analytical verification before use.
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Solubility: The hydrochloride salt form significantly enhances aqueous solubility compared to its free base counterpart.[1] This is a deliberate and advantageous feature, as many synthetic transformations are performed in aqueous or polar protic solvent systems. Empirically, it is expected to be soluble in water, methanol, and DMSO, with limited solubility in non-polar organic solvents like hexanes or diethyl ether. A detailed experimental protocol for confirming solubility is provided below.
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Stability: As a salt, the compound is generally stable under recommended storage conditions. The primary liabilities are exposure to high humidity (as it can be hygroscopic) and high temperatures, which could potentially lead to degradation over long periods. Storing at the recommended 0-8 °C in a tightly sealed container mitigates these risks.[1][5]
Experimental Protocols for Property Determination
To ensure the quality and identity of the material, the following standardized protocols are recommended for in-house verification.
Workflow for Physical Property Characterization
The following diagram outlines the logical flow for characterizing a new batch of the compound.
Caption: Workflow for verifying the physical properties of the title compound.
Protocol 1: Melting Point Determination
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Principle: The melting point is a sensitive indicator of purity. A pure crystalline solid will melt over a sharp, narrow temperature range. Impurities typically depress and broaden this range.
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Methodology:
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Sample Preparation: Place a small amount (1-2 mg) of the dry, powdered solid into a capillary tube, sealed at one end. Tap the tube gently to pack the sample to a height of 2-3 mm.
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Apparatus: Insert the capillary tube into a calibrated melting point apparatus.
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Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
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Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁–T₂.
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Trustworthiness: This protocol is self-validating. A broad melting range (> 5 °C) immediately signals the presence of impurities, prompting further analytical investigation (e.g., by HPLC or NMR) before the material is used.
Protocol 2: Solubility Assessment
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Principle: Determining the approximate solubility in relevant solvents is critical for planning synthetic reactions and purification procedures.
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Methodology:
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Preparation: Weigh approximately 10 mg of the compound into a small vial.
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Solvent Addition: Add a measured aliquot (e.g., 100 µL) of the chosen solvent (e.g., deionized water, DMSO, ethanol) to the vial.
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Mixing: Agitate the vial vigorously (e.g., using a vortex mixer) for 1-2 minutes. Observe for dissolution.
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Iteration: If the solid has not fully dissolved, continue adding aliquots of the solvent, mixing and observing after each addition, until complete dissolution is achieved.
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Calculation: Record the total volume of solvent required. The approximate solubility can be expressed in mg/mL. For example, if 10 mg dissolves in 0.5 mL of water, the solubility is ~20 mg/mL.
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Causality: This iterative approach provides a semi-quantitative measure of solubility. Using a range of solvents with varying polarities (e.g., water, ethanol, dichloromethane) provides a comprehensive solubility profile that informs choices for reaction conditions, extraction, and crystallization.
Application in Drug Discovery and Development
The physical properties of (R)-1-Benzylpyrrolidine-3-carboxylic acid hydrochloride are directly linked to its function as a high-value intermediate.
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Chiral Integrity: The defined (R)-stereochemistry is essential. Many modern drugs are single enantiomers, and using a chirally pure starting material is the most efficient way to ensure the final active pharmaceutical ingredient (API) is also enantiomerically pure.
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Solid-State Handling: As a stable, crystalline solid, the compound is easy to weigh, handle, and store, which is a significant advantage for process chemistry and scalability over oils or amorphous solids.
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Enhanced Solubility: The hydrochloride form's improved solubility is a key enabler.[1] It allows for flexible reaction conditions and simplifies downstream processing, particularly in removing non-polar impurities through aqueous washes. This property is crucial for its role as an intermediate in synthesizing protease inhibitors and other biologically active molecules where nitrogen-containing heterocycles are used to improve pharmacokinetic profiles.[5]
Conclusion
(R)-1-Benzylpyrrolidine-3-carboxylic acid hydrochloride is more than a simple chemical reagent; it is a precisely engineered tool for modern drug discovery. Its key physical properties—a stable, crystalline solid form, high purity, and enhanced aqueous solubility—are intentional features that make it a reliable and versatile building block. A thorough understanding and verification of these properties, using the protocols outlined in this guide, are essential for researchers and scientists aiming to leverage its unique chemical architecture in the development of next-generation therapeutics.
References
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1-Benzylpyrrolidine-3-carboxylic acid hydrochloride. MySkinRecipes. [Link]
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(R)-1-Benzyl-pyrrolidine-3-carboxylic acid. PubChem, National Center for Biotechnology Information. [Link]
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(R)-1-Cbz-pyrrolidine-3-carboxylic acid. PubChem, National Center for Biotechnology Information. [Link]
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Process for the preparation of 3-amino-pyrrolidine derivatives. European Patent Office - EP 1138672 A1. [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. National Center for Biotechnology Information. [Link]
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- 1. chemimpex.com [chemimpex.com]
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